5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol
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Overview
Description
5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is a chemical compound with the molecular formula C14H20N2O6 and a molecular weight of 312.32 g/mol . It is primarily used in scientific research, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a dimethylcarbamic acid ester and a phenylene ester.
Chemical Reactions Analysis
5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol has diverse applications in scientific research. It is used in the study of drug delivery systems, enzyme inhibitors, and other biochemical processes . Its unique properties make it a valuable tool for investigating various biological and chemical phenomena. In the field of medicine, it is used to explore potential therapeutic applications, although it is not intended for clinical use . In industry, the compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol involves its interaction with specific molecular targets and pathways. As a derivative of bambuterol, it is likely to act as a beta2-adrenoceptor agonist, leading to the relaxation of smooth muscle and dilation of bronchial passages . This effect is mediated through the stimulation of beta-adrenergic receptors, which activate intracellular adenyl cyclase and increase cyclic AMP levels . The increased cyclic AMP levels result in the relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells .
Comparison with Similar Compounds
5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is similar to other beta2-adrenoceptor agonists, such as terbutaline and salbutamol. its unique structure, which includes a dimethylcarbamic acid ester and a phenylene ester, distinguishes it from these compounds . This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties. Other similar compounds include bambuterol and its derivatives, which share a similar mechanism of action but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
[3-(1,2-dihydroxyethyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBUKWDZAQWFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552836 |
Source
|
Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112935-92-9 |
Source
|
Record name | 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5W7RF5AQF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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